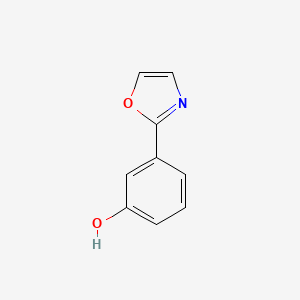

3-(1,3-Oxazol-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

3-(1,3-oxazol-2-yl)phenol |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-2-7(6-8)9-10-4-5-12-9/h1-6,11H |

InChI Key |

SPRWRLULVAMMPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1,3 Oxazol 2 Yl Phenol

Retrosynthetic Disconnection Strategies for the 3-(1,3-Oxazol-2-yl)phenol Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies several key bond disconnections that suggest plausible synthetic routes.

Prioritizing Key Bond Formations (C-C, C-N, C-O)

The primary disconnections for the this compound framework focus on the formation of the oxazole (B20620) ring itself or the crucial carbon-carbon bond linking the phenyl and oxazole rings.

C-C Bond Disconnection: Breaking the bond between the phenolic ring and the C2 carbon of the oxazole is a primary strategy. This approach simplifies the synthesis into two key fragments: an oxazole synthon (e.g., a 2-halooxazole or an unsubstituted oxazole) and a 3-hydroxyphenyl synthon (e.g., a Grignard reagent, an organolithium species, or a boronic acid). This strategy falls under the category of functionalizing a pre-formed oxazole.

Oxazole Ring Disconnections (C-N, C-O): Alternatively, the oxazole ring can be constructed from acyclic precursors. Several disconnection patterns are possible:

Robinson-Gabriel Type Disconnection: Cleavage of the O1-C5 and C2-N3 bonds leads back to a 2-acylamino ketone, specifically N-(2-oxoethyl)-3-hydroxybenzamide. This precursor contains the entire carbon and nitrogen framework required for the final molecule.

Condensation Type Disconnection: A disconnection of the O1-C2 and N3-C4 bonds suggests a condensation reaction between a 3-hydroxybenzoyl derivative (like 3-hydroxybenzamide) and a two-carbon component, such as an α-haloketone.

Van Leusen Type Disconnection: Breaking the O1-C2 and C4-C5 bonds leads to 3-hydroxybenzaldehyde (B18108) and a one-carbon synthon like tosylmethyl isocyanide (TosMIC). This is a highly efficient disconnection as it leads to readily available starting materials. wikipedia.orgorganic-chemistry.org

These disconnection strategies form the theoretical basis for the practical synthetic routes detailed below.

Classical and Established Synthetic Routes to this compound and Analogues

The synthesis of this compound and related structures can be broadly categorized into two main approaches: building the oxazole ring from phenolic starting materials or functionalizing a pre-existing oxazole ring.

Cyclization Approaches for the Oxazole Ring Formation

These methods involve constructing the heterocyclic oxazole ring from acyclic precursors that already incorporate the 3-hydroxyphenyl group. This ensures the phenolic moiety is correctly positioned from the outset.

Classical organic reactions that form oxazoles can be adapted to use phenolic starting materials. The Robinson-Gabriel synthesis, for instance, proceeds through the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com For the target molecule, the precursor would be N-(2-oxoethyl)-3-hydroxybenzamide, which would undergo acid-catalyzed cyclization to form the oxazole ring. wikipedia.org Similarly, the Fischer oxazole synthesis utilizes a cyanohydrin and an aldehyde; however, this method is more commonly applied for 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com

A more direct condensation approach involves the reaction of a 3-hydroxybenzoyl derivative with a suitable two-carbon fragment. For example, 3-hydroxybenzamide (B181210) can react with an α-haloketone in a process known as the Bredereck reaction to yield the corresponding oxazole. ijpsonline.com

A summary of representative condensation reactions is presented below.

| Reaction Name | Phenolic Precursor | Reagent | Key Features |

| Robinson-Gabriel | N-(2-oxoethyl)-3-hydroxybenzamide | Cyclodehydrating agent (e.g., H₂SO₄, P₂O₅) | Intramolecular cyclization of an α-acylamino ketone. wikipedia.orgsynarchive.com |

| Bredereck Reaction | 3-Hydroxybenzamide | α-haloketone (e.g., bromoacetaldehyde) | Forms the oxazole ring via condensation and cyclization. ijpsonline.com |

Several powerful, general oxazole syntheses can be readily applied to phenolic substrates, often requiring only minor modifications.

The Van Leusen oxazole synthesis is a highly effective method that reacts an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgijpsonline.com In this context, 3-hydroxybenzaldehyde serves as the ideal starting material, reacting with TosMIC in the presence of a base like potassium carbonate to directly afford this compound. organic-chemistry.orgnih.gov This reaction is noted for its operational simplicity and tolerance of the phenolic hydroxyl group. nih.govmdpi.comresearchgate.net

Another modern approach involves the cyclization of N-propargylamides . This route begins with the conversion of 3-hydroxybenzoic acid to N-propargyl-3-hydroxybenzamide. Subsequent metal-catalyzed cycloisomerization, for example using zinc triflate (Zn(OTf)₂), yields the desired 2-substituted oxazole. organic-chemistry.orgmdpi.com

More recent protocols allow for the direct synthesis of oxazoles from carboxylic acids. nih.gov This involves the in-situ activation of 3-hydroxybenzoic acid, followed by reaction with an isocyanide like ethyl isocyanoacetate and subsequent cyclization. nih.gov

The following table details these modified protocols.

| Method Name | Phenolic Precursor | Key Reagent(s) | Catalyst/Conditions |

| Van Leusen Synthesis | 3-Hydroxybenzaldehyde | Tosylmethyl isocyanide (TosMIC) | K₂CO₃, Methanol, Reflux organic-chemistry.orgnih.gov |

| N-Propargylamide Cyclization | N-Propargyl-3-hydroxybenzamide | Zn(OTf)₂, Toluene, 100 °C organic-chemistry.orgmdpi.com | |

| Direct Carboxylic Acid Route | 3-Hydroxybenzoic Acid | Isocyanoacetate, Triflylpyridinium reagent | One-pot procedure nih.gov |

Functionalization of Pre-formed Oxazoles with Phenolic Moieties

This alternative strategy involves creating the C-C bond between a pre-synthesized oxazole ring and the phenolic group. This is typically achieved through modern cross-coupling reactions.

A prominent method is direct C-H arylation . This reaction enables the coupling of an oxazole's C-H bond (typically at the C2 position) directly with an aryl partner. For example, a palladium-catalyzed reaction can couple oxazole with an activated phenol (B47542) derivative, such as 3-hydroxyphenyl tosylate, to form the target molecule. beilstein-journals.org

Alternatively, traditional transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are highly reliable. This would involve the reaction of a 2-halooxazole (e.g., 2-bromooxazole) with a 3-hydroxyphenylboronic acid derivative in the presence of a palladium catalyst and a base. This approach offers a robust and versatile route to the final product. Research into the synthesis of related bis(hydroxyphenyl) azoles has demonstrated the utility of such coupling strategies in constructing complex molecules. nih.gov

| Coupling Reaction | Oxazole Substrate | Phenolic Reagent | Catalyst System |

| Direct C-H Arylation | Oxazole | 3-Hydroxyphenyl tosylate | Pd(0) catalyst, base beilstein-journals.org |

| Suzuki-Miyaura Coupling | 2-Bromooxazole | 3-Hydroxyphenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) |

Palladium-Catalyzed Cross-Coupling Reactions at Phenolic Positions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For a molecule like this compound, palladium-catalyzed reactions can be envisioned for both the initial construction of the aryloxazole and the subsequent functionalization at the phenolic ring.

While direct palladium-catalyzed C-H arylation of the phenol ring at a position ortho to the hydroxyl group is a known transformation, the oxazole moiety itself can influence the reaction's regioselectivity. nih.gov More commonly, the phenol's hydroxyl group is converted into a better leaving group, such as a triflate or tosylate, to facilitate cross-coupling reactions. organic-chemistry.org For instance, a synthetic precursor, 3-tosyloxyphenyl triflate, could be coupled with an organometallic oxazole species.

Conversely, methods for the direct arylation of the oxazole ring are well-established. Palladium catalysts, in conjunction with specific phosphine (B1218219) ligands, can selectively promote arylation at the C2 or C5 position of the oxazole ring. organic-chemistry.org For the synthesis of the target compound, a palladium-catalyzed coupling between an oxazole unit and a functionalized phenol derivative, such as 3-bromophenol (B21344) or its protected form, represents a viable pathway. The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst like Pd₂(dba)₃ also yields 2,5-disubstituted oxazoles through a coupling-cyclization sequence. organic-chemistry.org

An aerobic, palladium-catalyzed method for synthesizing ortho-substituted phenols from cyclohexanones and primary alcohols has been developed, showcasing a greener approach to phenol functionalization. rsc.org Such strategies could potentially be adapted for precursors to this compound.

Directed Aromatic Functionalization Strategies (e.g., metalation-electrophile quenching)

Directed aromatic functionalization, particularly directed ortho metalation (DoM), is a powerful technique for the regioselective substitution of aromatic rings. researchgate.netbeilstein-journals.org In the context of this compound, the oxazole ring can serve as an effective directed metalation group (DMG).

The nitrogen atom of the oxazole ring can coordinate to a strong base, such as an organolithium reagent (e.g., n-butyllithium), directing deprotonation at the sterically accessible ortho position on the phenol ring (C4 or C2). The choice between these positions can be influenced by steric factors and the presence of the phenolic proton (which would be deprotonated first). If the phenol is protected, deprotonation would likely be directed to the C4 position. The resulting aryllithium or other organometallic intermediate is a potent nucleophile that can be "quenched" by reacting it with a wide range of electrophiles. This allows for the introduction of various functional groups, such as halogens, alkyl, carboxyl, or silyl (B83357) groups, with high regioselectivity. beilstein-journals.org

The oxazole moiety has also been employed as a directing group in copper- and palladium-catalyzed C-H functionalization reactions, including acetoxylation, further highlighting its utility in guiding the modification of the aromatic ring. beilstein-journals.org

Green Chemistry and Sustainable Synthetic Innovations for this compound

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable processes. This includes the use of efficient catalytic systems, minimizing waste, and employing safer reaction media and conditions.

Catalytic Systems for Efficient Synthesis (e.g., Ni(II), Cu(II), Pd(0))

Transition metal catalysis is central to many green synthetic routes for oxazoles due to high efficiency and selectivity under mild conditions. nih.gov

| Catalyst Type | Reaction Example | Key Features |

| Ni(II) | C-H/C-O coupling of azoles with phenol derivatives (e.g., esters, carbamates). acs.org | Enables the use of phenol derivatives as coupling partners, avoiding the need for organometallic reagents. acs.org |

| Cu(II) | Oxidative cyclization of enamides or condensation of 2-aminophenols with aldehydes. organic-chemistry.orgijpbs.com | Often uses air or molecular oxygen as the terminal oxidant, making the process more sustainable. organic-chemistry.orgbeilstein-journals.org |

| Pd(0) | Direct arylation of oxazoles; coupling of N-propargylamides with aryl iodides. organic-chemistry.org | Highly efficient with broad substrate scope and functional group tolerance. nih.govorganic-chemistry.org |

Homogeneous catalysts, being soluble in the reaction medium, often exhibit high activity and selectivity. For oxazole synthesis, various homogeneous systems are employed. Nickel-based catalysts, such as a combination of Ni(cod)₂ and a specific phosphine ligand (dcype), have proven effective for the cross-coupling of azoles with phenol derivatives like esters and carbamates. acs.org Copper salts like Cu(OAc)₂, CuBr, and Cu(NO₃)₂ are widely used for oxidative cyclizations and annulation reactions to form the oxazole ring. organic-chemistry.orgbeilstein-journals.org Palladium complexes, particularly those with phosphine ligands like Pd(PPh₃)₄, are instrumental in cross-coupling reactions that form the core structure. organic-chemistry.org Gold catalysts have also been explored for transformations involving π-systems to generate heterocyclic structures. mdpi.com

A key tenet of green chemistry is the ability to recover and reuse catalysts. Heterogeneous catalysts, which exist in a different phase from the reaction mixture, facilitate this goal. Several such systems have been developed for the synthesis of oxazole and benzoxazole (B165842) derivatives.

Polymer-Supported Catalysts : Palladium complexes supported on dendronized amine polymers have been used for benzoxazole synthesis, with the catalyst being reusable for up to five cycles. rsc.org

Acidic Resins and Gels : PEG-SO₃H, a polymer-supported acid, has been shown to be an effective and recyclable heterogeneous catalyst for benzoxazole synthesis at room temperature. jpsbr.org Similarly, a Brønsted acidic ionic liquid gel has been used for the solvent-free synthesis of benzoxazoles, demonstrating reusability over five runs without significant loss of activity. rsc.orgresearchgate.net

Inorganic Supports : Catalysts like TiO₂–ZrO₂ and nano-ceria (CeO₂) provide a solid support for reactions, offering advantages like shorter reaction times and environmental friendliness. ijpbs.comrsc.org MCM-41, a mesoporous silica (B1680970) material, has been functionalized with copper complexes to create a recoverable catalyst for the synthesis of trisubstituted oxazoles. researchgate.net

Solvent-Free and Microwave-Assisted Protocols

Eliminating volatile organic solvents and reducing reaction times are significant advancements in sustainable synthesis. Microwave-assisted organic synthesis (MAOS) often leads to dramatic rate enhancements and higher yields.

Protocols for the solvent-free, microwave-assisted synthesis of oxazole and benzoxazole derivatives are well-documented. jocpr.comscienceandtechnology.com.vnijpsonline.com One approach involves the condensation of a 2-aminophenol (B121084) derivative with an aldehyde. For example, the synthesis of 3-(benzo[d]oxazol-2-yl)phenol (B1626540) was achieved in 68% yield by reacting 2-aminophenol with 3-hydroxybenzaldehyde under solvent-free microwave irradiation at 120 °C for 20 minutes. jocpr.com Another efficient method is the Van Leusen oxazole synthesis, where p-toluenesulfonylmethyl isocyanide (TosMIC) reacts with aldehydes. nih.gov This reaction can be performed under microwave irradiation to produce 5-substituted oxazoles in excellent yields (up to 96%) in a matter of minutes. nih.gov These methods are attractive due to their operational simplicity, speed, and reduced environmental impact. jocpr.comscienceandtechnology.com.vnmdpi.com

The table below summarizes representative findings for microwave-assisted synthesis of related oxazole compounds.

| Starting Materials | Catalyst/Reagent | Conditions | Product Type | Yield | Reference |

| 2-Aminophenol, Arylaldehyde | 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Solvent-free, 120 °C, 20 min, MW | 2-Arylbenzoxazole | Moderate | jocpr.com |

| 2-Amino-4-methylphenol, Aromatic Aldehyde | Iodine | Solvent-free, MW | 2,5-Disubstituted benzoxazole | 67-90% | scienceandtechnology.com.vn |

| Aldehyde, TosMIC | K₃PO₄ | Isopropanol, 65 °C, 8 min, 350 W MW | 5-Substituted oxazole | 96% | nih.gov |

Atom Economy and Reaction Efficiency Assessments

The efficiency of a synthetic pathway can be evaluated using several green chemistry metrics, with atom economy and reaction mass efficiency (RME) being central. Atom economy is a theoretical measure of the percentage of reactant atoms incorporated into the final desired product. mdpi.com Reaction Mass Efficiency provides a more practical measure by including yield and stoichiometry.

For the synthesis of this compound, different pathways would exhibit vastly different atom economies.

Van Leusen Oxazole Synthesis: This reaction typically combines an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.org To synthesize this compound, 3-hydroxybenzaldehyde would be a key starting material. The reaction generates p-toluenesulfinic acid as a major byproduct, significantly lowering the atom economy. organic-chemistry.org Despite this, the van Leusen reaction is often favored for its operational simplicity and use of readily available starting materials. nih.gov

Fischer Oxazole Synthesis: This classic method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous HCl. ijprajournal.com While potentially high in atom economy, the use of cyanohydrins, which are highly toxic, presents significant safety and handling challenges.

Comparative Analysis of Synthetic Pathways

A direct comparative analysis for this compound is not available in the literature. However, by examining data for analogous syntheses, a qualitative comparison can be constructed.

Yields, Selectivity, and Purity Profiles

The yield, selectivity, and purity of the final product are critical factors in selecting a synthetic route.

Yields: Microwave-assisted organic synthesis (MAOS) has been shown to significantly improve yields and reduce reaction times for oxazole synthesis. For example, a microwave-assisted van Leusen synthesis of 5-phenyl oxazole achieved a 96% yield in just 8 minutes. nih.govacs.org A similar approach applied to 3-hydroxybenzaldehyde could foreseeably provide high yields of the target compound. In contrast, traditional Robinson-Gabriel syntheses often provide more moderate yields, for example, a 72% yield was reported for a 2,4,5-trisubstituted oxazole. nih.gov Ultrasound-assisted methods have also shown promise, increasing yields from 69% (thermal) to 90% (ultrasonic) for an aminooxazole derivative. researchgate.net

Selectivity: For a molecule like this compound, regioselectivity is crucial. The van Leusen reaction, starting from 3-hydroxybenzaldehyde, would unambiguously yield the desired 2-(3-hydroxyphenyl) isomer. The Robinson-Gabriel pathway also offers high regiochemical control based on the structure of the starting 2-acylamino-ketone.

Purity and Purification: The purity of the final product is heavily influenced by the byproducts generated. The van Leusen reaction produces p-toluenesulfinic acid, which must be removed, often requiring chromatographic purification. mdpi.com Robinson-Gabriel syntheses produce water as the primary byproduct of cyclization, which is easily removed, but impurities from the synthesis of the starting materials may carry through. wikipedia.org Methods using solid-phase synthesis or recyclable catalysts can simplify purification and improve final product purity. wikipedia.org

| Synthetic Pathway | Typical Starting Materials | Key Reagents/Conditions | Reported Yields (Analogous Compounds) | Key Byproducts |

|---|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, POCl₃, PPA | ~72% | H₂O |

| Van Leusen Reaction (Microwave-Assisted) | Aldehyde (e.g., 3-Hydroxybenzaldehyde), TosMIC | K₃PO₄, Isopropanol, Microwave | ~96% | p-Toluenesulfinic acid |

| Ultrasound-Assisted Synthesis | Phenacyl bromide, Urea | Deep Eutectic Solvent, Ultrasound | ~90% | Varies with substrate |

Economic Viability and Industrial Scalability Considerations

For any compound, the transition from laboratory synthesis to industrial production hinges on economic and logistical factors.

Scalability: Conventional heating methods used in the Robinson-Gabriel synthesis are generally scalable. However, they can be energy-intensive and require long reaction times. Microwave-assisted synthesis, while extremely rapid and efficient on a lab scale, presents scalability challenges. acs.org While larger, multimode batch microwave reactors are being developed, scaling up from millimole to multi-kilogram production is not always straightforward and requires specialized equipment. acs.orgpitt.edu Continuous flow reactors offer a more promising avenue for scaling up high-efficiency reactions, including those involving hazardous intermediates or requiring precise temperature control. acs.org

Reagent and Catalyst Cost: The use of harsh, stoichiometric dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in the Robinson-Gabriel synthesis adds to the cost and complexity of waste handling. mdpi.commdpi.com While catalytic methods are preferred, the cost of noble metal catalysts (e.g., palladium, gold) can be prohibitive unless efficient recycling protocols are in place. mdpi.com The development of catalysts based on more abundant and less expensive metals like copper or iron is an active area of research to improve economic viability.

Environmental Footprint and Waste Minimization

The environmental impact of a chemical synthesis is a critical consideration in modern chemistry.

Solvent and Reagent Toxicity: Many classical oxazole syntheses employ hazardous reagents and solvents. For example, phosphorus oxychloride is corrosive and toxic, and solvents like dimethylformamide (DMF) are under increasing scrutiny. mdpi.comnih.gov Green chemistry initiatives aim to replace these with safer alternatives. The use of water as a solvent, as demonstrated in some modified van Leusen reactions using cyclodextrin (B1172386) as a phase-transfer catalyst, represents a significant improvement in environmental performance. mdpi.comnih.gov

Waste Generation (E-Factor): The Environmental Factor (E-Factor), defined as the total mass of waste generated per mass of product, is a key metric. Pathways like the van Leusen reaction, which generate significant byproducts, will have a higher E-Factor compared to addition or rearrangement reactions that have 100% atom economy. mdpi.com

Energy Consumption: Microwave and ultrasound-assisted syntheses, despite potential scalability issues, often lead to a dramatic reduction in energy consumption due to significantly shorter reaction times compared to conventional heating methods. researchgate.net One study noted a greater than 70% energy saving with an ultrasound method over a thermal one. researchgate.net

Waste Treatment: The nature of the waste products is as important as the quantity. The generation of simple, benign byproducts like water (from dehydration reactions) is environmentally preferable to the formation of persistent organic pollutants or inorganic salts that require costly treatment. The p-toluenesulfinic acid from the van Leusen reaction, for instance, must be separated and disposed of, adding to the environmental burden of the process.

| Synthetic Pathway | Typical Environmental Concerns | Green Chemistry Alternatives/Improvements |

|---|---|---|

| Robinson-Gabriel Synthesis | Use of corrosive/toxic dehydrating agents (e.g., POCl₃, H₂SO₄); potentially high energy use. | Use of milder dehydrating agents (e.g., Burgess reagent); catalytic methods. |

| Van Leusen Reaction | Generation of sulfinic acid byproduct; use of organic solvents. | Microwave-assistance to reduce time/energy; use of green solvents (e.g., isopropanol, water); recyclable bases. mdpi.comnih.gov |

| Fischer Synthesis | High toxicity of cyanohydrin starting materials. | Generally avoided in modern green synthesis due to inherent hazards. |

| General Approaches | Use of hazardous solvents (e.g., DMF, chlorinated solvents). | Continuous flow synthesis for improved safety and efficiency; use of recyclable catalysts (e.g., magnetic nanoparticles). researchgate.netacs.org |

Chemical Reactivity and Transformation Pathways of 3 1,3 Oxazol 2 Yl Phenol

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a versatile functional group that significantly influences the molecule's reactivity. It can act as a proton donor, a nucleophile, and can direct electrophilic substitution on the phenyl ring, although the latter is outside the scope of this discussion. Its direct chemical transformations are central to the derivatization of 3-(1,3-oxazol-2-yl)phenol.

The nucleophilic character of the phenolic oxygen allows it to readily participate in esterification and etherification reactions, forming esters and ethers, respectively. These reactions are fundamental for modifying the polarity, solubility, and electronic properties of the molecule.

Esterification: The conversion of the phenolic hydroxyl group to an ester can be achieved through various methods. A common laboratory method is the Fischer esterification, where the phenol (B47542) is reacted with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com However, this reaction is an equilibrium process. masterorganicchemistry.com More efficient methods for phenol esterification include reaction with more reactive carboxylic acid derivatives like acid anhydrides or acyl chlorides. google.com The Mitsunobu reaction provides a mild alternative for the esterification of phenols with carboxylic acids using triphenylphosphine (B44618) and an azodicarboxylate. researchgate.net

Etherification: The synthesis of aryl ethers from phenols is a well-established transformation. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide (formed by deprotonating the phenol with a base) with an alkyl halide, is a classic approach. Palladium-catalyzed decarboxylative reactions have also been developed for the allylic etherification of phenols under mild conditions. frontiersin.org Furthermore, copper-catalyzed coupling of phenols with arylboronic acids offers a ligand-free method for diaryl ether synthesis. researchgate.net

Table 1: General Conditions for Phenol Derivatization

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Phenyl Ester |

| Acyl Halide/Anhydride | Base (e.g., Pyridine) | Phenyl Ester | |

| Carboxylic Acid | PPh₃, DEAD/DIAD | Phenyl Ester | |

| Etherification | Alkyl Halide | Base (e.g., K₂CO₃, NaH) | Alkyl Aryl Ether |

| Vinyl Ethylene (B1197577) Carbonate | Palladium Catalyst | Allyl Aryl Ether | |

| Phenyl Boronic Acid | Copper Catalyst, Base | Diaryl Ether |

This table presents generalized conditions for common reactions involving phenols.

Phenols are susceptible to oxidation, and the products formed depend on the oxidant and reaction conditions. The oxidation of phenols can lead to a variety of products, including quinones, which are derivatives of aromatic compounds formally derived from benzene (B151609) or naphthalene (B1677914) by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds.

The oxidation of this compound would likely proceed via a phenoxy radical intermediate. The stability and subsequent reaction pathway of this radical would be influenced by the electron-withdrawing nature of the 1,3-oxazole ring. Depending on the conditions, this could lead to the formation of corresponding ortho- and para-quinone derivatives or result in oxidative coupling reactions to form dimeric or polymeric structures. Theoretical studies using Density Functional Theory (DFT) on substituted phenols have shown that the presence of electron-withdrawing groups, like a nitro group, can increase the stability of the molecule. rjpn.org This suggests that the oxazole (B20620) ring would influence the redox potential of the phenol moiety.

The spatial arrangement of the phenolic hydroxyl group and the nitrogen atom of the 1,3-oxazole ring in 2-arylphenol derivatives allows for the formation of an intramolecular hydrogen bond (Ar-OH···N). nih.gov This interaction is a key feature in similar structures like 2-(1H-benzimidazol-2-yl)phenol and plays a significant role in determining the conformation of the molecule. nih.gov The strength of this hydrogen bond is influenced by substituents on the aromatic rings. nih.gov

A significant phenomenon observed in closely related 2-(oxazolinyl)phenols is Excited-State Intramolecular Proton Transfer (ESIPT). chemrxiv.orgchemrxiv.org In this process, upon photoexcitation, the phenolic proton is transferred to the nitrogen atom of the oxazole ring. This creates a transient keto-tautomer which is responsible for a large Stokes shift in the fluorescence spectrum. chemrxiv.orgchemrxiv.org This property is of interest in the development of fluorescent probes and organic light-emitting diodes (OLEDs). chemrxiv.org The efficiency of ESIPT and the resulting photophysical properties are highly dependent on the substitution pattern on the phenol ring. chemrxiv.org

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an electron-deficient aromatic heterocycle. Its reactivity is characterized by a general resistance to electrophilic attack and a propensity for nucleophilic attack or deprotonation at specific positions, particularly when suitably activated. pharmaguideline.com

Electrophilic Substitution: The oxazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. pharmaguideline.com When such reactions do occur, the position of substitution is influenced by any activating groups present on the ring. Theoretical calculations and experimental findings suggest the order of reactivity for electrophilic attack is C4 > C5 > C2. pharmaguideline.comchempedia.info However, direct electrophilic substitution reactions on the oxazole core are often difficult and may require harsh conditions. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is also uncommon unless a good leaving group is present. tandfonline.comthepharmajournal.com The most electron-deficient carbon, and thus the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.comtandfonline.com Therefore, a leaving group (e.g., a halogen) at the C2 position can be displaced by a nucleophile. tandfonline.comthepharmajournal.com Deprotonation followed by reaction with an electrophile is a more common strategy for functionalizing the oxazole ring. The acidity of the ring protons decreases in the order C2 > C5 > C4. tandfonline.comthepharmajournal.com Since the C2 position in this compound is already substituted, metalation via deprotonation would most likely occur at the C5 position. acs.org

Table 2: General Reactivity of the 1,3-Oxazole Ring

| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Acidity of C-H |

|---|---|---|---|

| C2 | Least Reactive | Most Reactive (with leaving group) | Most Acidic |

| C4 | Most Reactive | Less Reactive | Least Acidic |

| C5 | Moderately Reactive | Less Reactive | Moderately Acidic |

This table summarizes the general site-selectivity of the unsubstituted 1,3-oxazole ring.

The 1,3-oxazole ring can undergo cleavage or rearrangement under specific conditions. For instance, deprotonation at the C2 position of an unsubstituted oxazole can lead to an equilibrium between the ring-closed carbanion and a ring-opened isonitrile enolate. acs.orgwikipedia.org This ring-opened intermediate can be trapped, leading to different products.

Rearrangement reactions are also known for oxazole derivatives. The Cornforth rearrangement, for example, is a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org While this specific reaction requires a 4-acyl substituent, it illustrates the potential for skeletal reorganization within the oxazole framework under thermal conditions. Additionally, reduction of oxazoles, for instance with nickel and aluminum alloy, can lead to ring opening. tandfonline.com

Diels-Alder Reactions and Other Cycloadditions Involving the Oxazole

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, exhibits diene-like character, allowing it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful synthetic route for the construction of more complex heterocyclic systems, particularly substituted pyridines and furans. In the context of this compound, the oxazole moiety can react with various dienophiles, such as alkenes and alkynes, to form initial cycloadducts that subsequently undergo further transformations.

The general mechanism of the Diels-Alder reaction involving an oxazole proceeds via a [4+2] cycloaddition. When an oxazole reacts with an alkene, the initial bicyclic adduct is often unstable and can lose a molecule of water (or another small molecule, depending on the subsequent workup) to aromatize, yielding a substituted pyridine (B92270) ring. Similarly, reaction with an alkyne dienophile leads to a furan (B31954) derivative after the extrusion of a nitrile.

The efficiency and outcome of these cycloaddition reactions are influenced by several factors:

Dienophile Electronics : Electron-deficient dienophiles generally react more readily with the electron-rich oxazole diene. However, oxazoles can also participate in inverse-electron-demand Diels-Alder reactions with electron-rich alkenes.

Substituents : The presence of electron-donating groups on the oxazole ring can enhance its reactivity as a diene. In this compound, the hydroxyphenyl group's electronic influence on the oxazole ring can modulate this reactivity.

Catalysis : The reaction can be facilitated by the addition of Brønsted or Lewis acids, which coordinate to the oxazole nitrogen atom. This coordination lowers the energy of the LUMO of the oxazole diene, accelerating the reaction with the dienophile's HOMO.

While the oxazole ring itself is the reactive component in these cycloadditions, the substituents on both the oxazole and the dienophile dictate the regioselectivity and stereoselectivity of the resulting products. Other cycloadditions, such as [3+2] dipolar cycloadditions, are also known for oxazole derivatives, particularly mesoionic oxazoles (oxazolium-5-olates), expanding their synthetic utility.

| Dienophile Type | Example | Primary Product Class | Reference |

|---|---|---|---|

| Alkene | Maleic anhydride, Diethyl maleate | Pyridine derivatives | |

| Alkyne | Dimethyl acetylenedicarboxylate | Furan derivatives | |

| Heterodienophile | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | Triazoline derivatives |

Reactivity of the Phenyl Ring and Directed Functionalization

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution is governed by the combined directing effects of the hydroxyl (-OH) group and the 2-oxazolyl substituent.

The hydroxyl group is a powerful activating group and an ortho, para-director. It strongly enhances the electron density at the positions ortho (C2, C6) and para (C4) to itself, making these sites highly susceptible to electrophilic attack.

Conversely, the 1,3-oxazol-2-yl group is generally considered to be an electron-withdrawing and deactivating group due to the electronegativity of the nitrogen and oxygen atoms. As a deactivating group, it directs incoming electrophiles to the meta positions (C2, C6) relative to its point of attachment (C1).

In this compound, these effects are superimposed on the same aromatic ring. The powerful activating and ortho, para-directing influence of the hydroxyl group at C3 typically dominates the substitution pattern. Therefore, electrophilic substitution is expected to occur preferentially at the positions activated by the hydroxyl group.

The potential sites for substitution are:

C2 and C4 : These positions are ortho to the hydroxyl group and meta to the oxazole group. They are strongly activated by the -OH group.

C6 : This position is also ortho to the hydroxyl group and ortho to the oxazole group. It is activated by the -OH group but deactivated by the oxazole group.

C5 : This position is para to the oxazole group and meta to the hydroxyl group. It is deactivated by the oxazole group.

Given the potent activating nature of the phenolic hydroxyl group, electrophilic attack is most likely to occur at the C2 and C4 positions, which are ortho to the -OH group. Steric hindrance might play a role in favoring substitution at C4 over C2, which is situated between the two existing substituents.

The deactivating nature of the oxazole ring means that reactions on the phenyl ring of this compound may require more forcing conditions (e.g., stronger Lewis acids, higher temperatures) than similar reactions on phenol. However, the deactivation is counteracted by the strong activation provided by the hydroxyl group.

The primary role of the oxazole group in directed functionalization is therefore to modulate the regioselectivity. While the hydroxyl group is the primary director of substitution, the oxazole group's deactivating influence at the ortho and para positions relative to itself helps to reinforce the directing effect of the hydroxyl group towards the C2 and C4 positions. Computational studies on related systems have shown that substituents on heterocyclic rings play a crucial role in determining the regioselectivity of reactions.

Metal Coordination Chemistry and Ligand Properties

The structure of this compound, featuring a phenolic hydroxyl group and a basic nitrogen atom within the oxazole ring, makes it an excellent candidate to act as a chelating ligand in coordination chemistry. Such 2-(hydroxyphenyl)azole structures are known to form stable complexes with a variety of metal ions.

This compound typically functions as a bidentate, monoanionic ligand. Coordination with a metal ion (Mⁿ⁺) occurs through two sites:

The nitrogen atom (N3) of the oxazole ring , which acts as a Lewis base, donating its lone pair of electrons.

The oxygen atom of the phenolic group , which deprotonates to form a phenolate (B1203915) anion, creating a strong coordinate bond.

This dual coordination results in the formation of a stable five-membered chelate ring, a structural motif that enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands (the "chelate effect"). The stability of these complexes is quantified by their formation constants (log K), with higher values indicating greater stability. The stability generally follows the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The formation of these complexes is often pH-dependent. In acidic conditions, the phenolic hydroxyl remains protonated, and coordination may not occur. As the pH increases, deprotonation facilitates the formation of the stable chelate complex.

| Metal Ion (Mⁿ⁺) | Typical Stoichiometry (M:L) | Chelation Mode | General Stability Trend |

|---|---|---|---|

| Cu(II), Ni(II), Co(II) | 1:1 (ML), 1:2 (ML₂) | Bidentate (N, O⁻) | High stability due to chelate effect |

| Zn(II), Cd(II) | 1:1 (ML), 1:2 (ML₂) | Bidentate (N, O⁻) | Stable complexes formed |

| Fe(III), V(III) | 1:1, 1:2, 1:3 (ML₃) | Bidentate (N, O⁻) | Very stable complexes, often octahedral |

The geometry of the resulting metal complex is dictated by the coordination number and preferred geometry of the central metal ion, as well as by the steric and electronic properties of the ligand(s).

For a 1:2 complex (ML₂), where two ligands coordinate to one metal ion, common geometries include:

Square Planar : Often observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). The two bidentate ligands would arrange themselves in a plane around the central metal ion.

Tetrahedral : Common for d¹⁰ ions like Zn(II) and Cd(II), where the two ligands would arrange tetrahedrally.

Octahedral : For metal ions that prefer a coordination number of six, such as Co(II), Ni(II), and Fe(III), the two bidentate ligands occupy four coordination sites, with the remaining two sites typically filled by solvent molecules (e.g., water, methanol) or other ancillary ligands. In the case of a 1:3 complex (ML₃) with a metal like Fe(III), three bidentate ligands would create a saturated octahedral coordination sphere.

The specific "bite angle" of the N-M-O chelate ring, determined by the inherent geometry of the this compound ligand, also plays a critical role in determining the most stable coordination geometry for a given metal ion.

Advanced Spectroscopic and Analytical Characterization Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

NMR spectroscopy serves as a powerful tool for probing the structural and dynamic properties of 3-(1,3-Oxazol-2-yl)phenol in solution.

The single bond connecting the phenolic and oxazole (B20620) rings in this compound is not freely rotating. Steric hindrance between the rings creates a significant energy barrier to rotation, leading to the existence of distinct rotational isomers, or conformers. The rate of interconversion between these conformers can be studied using a technique known as dynamic NMR (DNMR).

By recording NMR spectra at various temperatures, the kinetics of this rotational process can be determined. At low temperatures, the rotation is slow on the NMR timescale, and separate signals may be observed for the protons of each conformer. As the temperature is increased, the rate of rotation increases. Eventually, a point is reached where the interchange becomes so rapid that the spectrometer can no longer distinguish between the individual conformers. At this temperature, known as the coalescence temperature, the separate signals broaden and merge into a single, averaged signal. The rotational energy barrier can then be calculated from the coalescence temperature and the frequency difference between the signals at low temperature. nih.gov For analogous compounds like 2-(2',6'-dihydroxyphenyl)benzoxazole, this barrier has been determined to be around 10.5 kcal/mol using variable-temperature NMR. nih.govfigshare.comfigshare.com A similar approach would be applied to this compound to quantify its conformational stability.

Interactive Table: Hypothetical Dynamic NMR Data for Aromatic Protons

| Temperature (°C) | Appearance of Signals for Protons H_a and H_b | Exchange Rate (k) |

| -20 | Two sharp, distinct singlets | Slow |

| 25 | Two broadened signals | Intermediate |

| 75 | One broad, coalesced signal | Fast (at coalescence) |

| 100 | One sharp, averaged singlet | Very Fast |

To definitively establish the three-dimensional structure and preferred conformation of this compound in solution, advanced 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. huji.ac.il These techniques detect through-space interactions between protons that are in close proximity (typically less than 5 Å), regardless of whether they are connected through chemical bonds. columbia.edunanalysis.com

A NOESY or ROESY spectrum is a 2D plot with the normal 1D proton spectrum along both axes. Cross-peaks in the spectrum indicate that two protons are spatially close. For this compound, observing a cross-peak between a proton on the oxazole ring (e.g., H-4 or H-5) and a proton on the phenol (B47542) ring (e.g., the proton at position 2 or 4 of the phenol ring) would provide direct evidence of their proximity and help to define the molecule's conformational preferences. youtube.com The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of inter-proton distances. columbia.edu ROESY is particularly useful for medium-sized molecules where the standard NOE effect might be close to zero. huji.ac.ilcolumbia.edu

Interactive Table: Expected NOESY/ROESY Correlations for Conformational Analysis

| Proton 1 | Proton 2 | Expected Correlation? | Information Gained |

| Phenol H-2 | Oxazole H-4 | Yes (in certain conformers) | Confirms spatial proximity and torsion angle around the C-C bond. |

| Phenol H-4 | Oxazole H-5 | Less likely | Indicates a more extended conformation if observed. |

| Phenol -OH | Phenol H-2 | Yes | Confirms proximity within the phenol ring. |

| Oxazole H-4 | Oxazole H-5 | Yes | Confirms proximity within the oxazole ring. |

The phenolic hydroxyl (-OH) group of this compound is a strong hydrogen bond donor, while the nitrogen atom of the oxazole ring is a potential hydrogen bond acceptor. NMR spectroscopy is highly sensitive to the effects of hydrogen bonding. utwente.nl The chemical shift of the hydroxyl proton is particularly diagnostic; its position in the spectrum is highly dependent on its environment.

In solution, the -OH proton can engage in intermolecular hydrogen bonds with solvent molecules or with other molecules of this compound, forming dimers or larger aggregates. The extent of this hydrogen bonding can be investigated by studying the NMR spectra as a function of concentration or temperature. For instance, upon dilution with a non-polar solvent, intermolecular hydrogen bonds are disrupted, typically causing the -OH proton signal to shift to a higher field (lower ppm value). Similarly, increasing the temperature can also break these interactions, leading to a similar upfield shift. These experiments provide valuable insight into the solution-state behavior and self-association properties of the molecule. utwente.nl

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Environment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com They are exceptionally useful for identifying functional groups and studying intermolecular forces, especially hydrogen bonding. researchgate.netresearchgate.net

For this compound, the most informative region in the vibrational spectrum is the O-H stretching frequency, typically found between 3200 and 3600 cm⁻¹. In a non-hydrogen-bonding environment, this appears as a sharp band. However, due to strong intermolecular hydrogen bonding between the phenolic -OH and the nitrogen of the oxazole ring of another molecule, this band is expected to be significantly broadened and shifted to a lower frequency (red-shifted). researchgate.netnih.gov The extent of this broadening and shifting provides a qualitative measure of the strength of the hydrogen bonding. nih.gov

Other key vibrations include the C=N and C=C stretching modes of the oxazole ring (around 1500-1650 cm⁻¹) and the C-O stretching of the phenol (around 1200-1300 cm⁻¹). The precise positions of these bands are sensitive to the electronic environment and can be influenced by substituent effects and intermolecular interactions. derpharmachemica.com

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Appearance in this compound |

| Phenolic -OH | O-H Stretch | 3200-3600 | Broad, red-shifted due to H-bonding |

| Oxazole Ring | C=N Stretch | 1615-1680 | Strong band in IR and Raman |

| Aromatic Rings | C=C Stretch | 1450-1600 | Multiple sharp bands |

| Phenolic C-O | C-O Stretch | 1200-1300 | Strong band in IR |

In situ vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, allows for real-time monitoring of chemical reactions as they occur. researchgate.netfrontiersin.org This technique can be applied to track the synthesis of this compound, for example, from the condensation of 3-hydroxybenzoic acid and a suitable amino-aldehyde precursor.

By immersing an ATR probe directly into the reaction mixture, spectra can be collected continuously. This would allow researchers to observe the decrease in the intensity of the characteristic vibrational bands of the reactants (e.g., the carbonyl C=O stretch of the carboxylic acid) while simultaneously tracking the appearance and increase in intensity of the product's signature peaks (e.g., the C=N and C=C stretches of the newly formed oxazole ring). This provides valuable kinetic data and mechanistic insights, helping to optimize reaction conditions such as temperature, catalyst loading, and reaction time. scilit.com

High-Resolution Mass Spectrometry for Reaction Intermediates and Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound and for the analysis of complex mixtures generated during its synthesis. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.govnih.govnih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be used to probe the structure of the molecule. In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For oxazoles, common fragmentation pathways include the loss of CO, HCN, or cleavage of the ring system. clockss.org This technique is invaluable for identifying reaction intermediates, byproducts, or impurities within a complex reaction mixture without the need for prior separation. acs.org

Interactive Table: Hypothetical HRMS and Fragmentation Data

| Ion Type | Calculated Exact Mass (C₉H₇NO₂) | Observed Exact Mass | Mass Error (ppm) | Potential Fragment Ion |

| [M+H]⁺ | 162.0555 | 162.0553 | -1.2 | C₉H₈NO₂⁺ |

| [M-CO]⁺ | - | 134.0600 | - | C₈H₈NO⁺ |

| [M-HCN]⁺ | - | 135.0495 | - | C₈H₆O₂⁺ |

| [Phenol]⁺ | - | 94.0413 | - | C₆H₆O⁺ |

X-ray Crystallography for Solid-State Structure and Packing Motifs

As of this writing, a definitive single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on the principles of molecular recognition and crystal engineering observed in related phenolic and heterocyclic compounds, a theoretical analysis of its potential solid-state arrangement can be conducted. nih.govcore.ac.ukredalyc.org

The molecular structure of this compound contains key functional groups that are expected to dictate its crystal packing: a phenolic hydroxyl (-OH) group, an aromatic phenol ring, and a heterocyclic oxazole ring. These features provide sites for strong intermolecular interactions, which are crucial in the formation of stable, ordered crystalline lattices. nih.govresearchgate.net

Analysis of Intermolecular Interactions in the Crystalline State

In the crystalline state, the supramolecular assembly of this compound would be governed by a hierarchy of non-covalent interactions. nih.gov

Hydrogen Bonding: The most significant interaction anticipated is hydrogen bonding originating from the phenolic hydroxyl group, which can act as a hydrogen bond donor. The primary hydrogen bond acceptors within the molecule are the nitrogen atom of the oxazole ring and the oxygen atom of the phenolic hydroxyl group. This could lead to the formation of several motifs:

O–H···N Heterodimers: A strong hydrogen bond could form between the phenol group of one molecule and the oxazole nitrogen of a neighboring molecule.

O–H···O Homodimers/Chains: Molecules could also form hydrogen bonds between the phenol group of one molecule and the phenolic oxygen of another, leading to the formation of chains or cyclic structures. researchgate.net

π–π Stacking: The planar aromatic phenol and oxazole rings are expected to facilitate π–π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, would contribute significantly to the cohesion of the crystal lattice, likely resulting in columnar or layered arrangements. redalyc.org

The interplay between these directional hydrogen bonds and the less directional π-stacking forces would ultimately determine the final polymorphic form of the crystal. core.ac.uk

Electronic and Photophysical Spectroscopy for Fundamental Properties

The electronic and photophysical properties of this compound are determined by the electronic conjugation between the phenol ring and the oxazole moiety. While specific experimental spectra for this compound are not widely documented, its behavior can be inferred from studies on analogous hydroxyphenyl-azole systems and its constituent chromophores. rsc.orgrsc.org

Absorption and Emission Characteristics for Optoelectronic Research

The spectroscopic properties of this compound make it a person of interest for optoelectronic research. Its absorption and emission profiles are a direct result of π→π* electronic transitions within its conjugated aromatic system.

Absorption: Phenol itself typically exhibits a primary absorption band (λmax) around 270-275 nm. omlc.orgdocbrown.info The attachment of the electron-withdrawing oxazole ring in conjugation with the phenol ring is expected to cause a bathochromic (red) shift in the absorption maximum. For related, more extended benzoxazole-phenol systems, absorption maxima are observed in the 296 nm to 332 nm range. researchgate.net Therefore, the main absorption band for this compound is predicted to lie in the near-UV region.

Emission: Upon excitation, the molecule is expected to exhibit fluorescence. The emission wavelength would be Stokes-shifted to a longer wavelength than its absorption. Based on data from analogous compounds, which emit in the 368 nm to 404 nm range, the fluorescence of this compound is anticipated to occur in the violet-to-blue region of the electromagnetic spectrum. researchgate.net The quantum yield and lifetime of this emission would be influenced by the solvent environment and the efficiency of non-radiative decay pathways.

| Property | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| Absorption Maximum (λabs) | ~280 - 330 nm | Bathochromic shift from phenol (~275 nm) due to conjugation with oxazole ring. Analogous to benzoxazole-phenol derivatives. docbrown.inforesearchgate.net |

| Emission Maximum (λem) | ~360 - 410 nm | Expected Stokes shift from absorption; emission in the violet-blue region, similar to related fluorescent oxazoles. researchgate.net |

| Stokes Shift | Large | Characteristic of aromatic fluorophores with potential for structural relaxation in the excited state. |

| Primary Transition | π→π* | Typical for conjugated aromatic systems. |

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process observed in many hydroxyphenyl-azole compounds, resulting in a dual-emission profile and an unusually large Stokes shift. iphy.ac.cnrsc.org This process requires the presence of a pre-existing intramolecular hydrogen bond between the proton-donating hydroxyl group and a proton-accepting atom (like the oxazole nitrogen) within the same molecule. nih.gov

For this compound, the hydroxyl group is located at the meta position of the phenol ring relative to the C-2 position of the oxazole ring where it is attached. This spatial arrangement makes the formation of a direct, intramolecular hydrogen bond between the phenolic proton and the oxazole nitrogen geometrically impossible. ESIPT is a hallmark of the ortho isomer, 2-(2'-hydroxyphenyl)oxazole, where the proximity of the two groups allows for the necessary hydrogen bond formation. rsc.orgresearchgate.net Consequently, this compound is not expected to undergo the classic ESIPT mechanism, and its fluorescence should originate solely from the locally excited state, resulting in a single emission band with a normal Stokes shift.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (If Applicable)

Circular Dichroism (CD) spectroscopy is an analytical technique used to investigate the chiroptical properties of chiral molecules. The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it does not exhibit a CD spectrum.

This subsection would only be applicable if chiral derivatives of the molecule were synthesized, for example, by introducing a chiral substituent onto the phenol or oxazole ring. A review of the current literature did not yield studies involving the synthesis or CD spectroscopic analysis of such chiral derivatives.

Theoretical and Computational Investigations of 3 1,3 Oxazol 2 Yl Phenol

Electronic Structure and Bonding Analysis

The electronic characteristics of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. For 3-(1,3-Oxazol-2-yl)phenol, computational methods such as Density Functional Theory (DFT) are employed to elucidate these properties in detail.

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Density Functional Theory (DFT) is a robust method for this purpose, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being one of the most widely used and reliable functionals for organic molecules. inpressco.comirjweb.com When paired with a sufficiently large basis set, such as 6-311++G(d,p), it provides accurate geometric parameters. ajchem-a.comirjweb.com This basis set includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for heteroatoms and conjugated systems. researchgate.net

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. For this compound, key parameters include the internal geometry of the phenol (B47542) and oxazole (B20620) rings and, critically, the dihedral angle between the planes of these two rings. While specific experimental data for this exact molecule is not available, DFT calculations for similar phenolic and heterocyclic compounds show excellent agreement with crystallographic data. irjweb.com The expected optimized structure would feature largely planar aromatic rings, with the primary conformational variable being the rotation around the C-C single bond connecting them.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: The following data are representative values based on DFT calculations of analogous phenolic and oxazole-containing structures, as specific literature for this compound is not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (Phenol Ring) | ~1.39 Å |

| C-O (Phenol Ring) | ~1.36 Å | |

| O-H (Phenol Ring) | ~0.96 Å | |

| C=N (Oxazole Ring) | ~1.30 Å | |

| C-O (Oxazole Ring) | ~1.37 Å | |

| C-C (Inter-ring) | ~1.48 Å | |

| Bond Angles | C-O-H (Phenol) | ~109° |

| C-C-C (Phenol) | ~120° | |

| C-O-C (Oxazole) | ~105° | |

| Dihedral Angle | Phenyl-Oxazole | ~10-30° (Twisted) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). ajchem-a.com

The energy difference between these orbitals, ΔE = ELUMO – EHOMO, is known as the HOMO-LUMO gap. A small gap indicates that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be predominantly localized on the electron-rich phenol ring, which is a good electron donor. The LUMO is likely distributed across the π-conjugated system, including the electron-accepting oxazole ring. DFT calculations at the B3LYP/6-311++G(d,p) level are effective for determining these orbital energies and distributions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: These values are illustrative and based on typical results for similar aromatic heterocyclic compounds from DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.15 | Highest Occupied Molecular Orbital |

| LUMO | -1.25 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.90 | Energy difference (LUMO - HOMO) |

The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this distribution. It is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the oxazole ring. rsc.orgresearchgate.net These sites represent the primary centers for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it the primary hydrogen bond donor site. The aromatic rings would show intermediate potential, reflecting the delocalized π-electron system. This detailed charge landscape is crucial for predicting how the molecule will interact with biological receptors or other molecules. rsc.org

Conformational Analysis and Potential Energy Surfaces

While DFT calculations provide a static picture of the molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including surrounding solvent molecules, to model its movements and conformational changes at a given temperature. nih.gov

For this compound, an MD simulation could reveal the flexibility of the molecule, particularly the rotation around the single bond connecting the phenyl and oxazole rings. stanford.edu It would also show how the molecule interacts with a solvent like water, detailing the formation and breaking of hydrogen bonds with the hydroxyl group and the oxazole heteroatoms. stanford.eduresearchgate.net Such simulations are vital for understanding how the molecule behaves in a realistic biological or chemical environment.

The conformational landscape of this compound is primarily defined by the dihedral angle between the phenol and oxazole rings. A potential energy surface (PES) can be generated by performing a series of constrained geometry optimizations at different fixed values of this dihedral angle. The resulting plot of energy versus dihedral angle reveals the lowest-energy (most stable) conformations and the energy barriers for rotation.

For this molecule, a fully planar conformation might be favored due to maximal π-electron conjugation between the two rings. However, steric hindrance between hydrogen atoms on the rings could lead to a slightly twisted, lower-energy conformation.

A key consideration in similar structures, such as 2-(2'-hydroxyphenyl)-oxazole, is the possibility of an intramolecular hydrogen bond between the phenolic -OH and the oxazole nitrogen. rsc.orgresearchgate.net However, in the case of this compound, the meta substitution pattern makes such an intramolecular hydrogen bond geometrically unfeasible. The distance between the hydroxyl hydrogen and the oxazole nitrogen is too great to form a stable bond. nih.gov Therefore, the dominant stabilizing interactions for this molecule in a condensed phase would be intermolecular hydrogen bonds, where the phenolic -OH group of one molecule interacts with the nitrogen or oxygen atoms of a neighboring molecule. nih.gov This preference for intermolecular over intramolecular interactions has significant implications for its crystal packing and solubility.

Prediction of Chemical Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the prediction of molecular structures, energies, and reactivity. By applying DFT methods, researchers can model how this compound might behave in chemical reactions.

Understanding the mechanism of a chemical reaction involves identifying the intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate. Computational methods, particularly DFT, are employed to locate and characterize these fleeting structures. For a molecule like this compound, this could involve modeling reactions such as electrophilic substitution on the phenol ring or reactions involving the oxazole group.

The process involves:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and potential transition states.

Frequency Calculations: Confirming the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction path.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com A small HOMO-LUMO energy gap generally implies higher reactivity.

Key global reactivity descriptors include:

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Molecules with a low hardness value are considered "soft" and are generally more reactive rdd.edu.iq.

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons rdd.edu.iqresearchgate.net. A higher electrophilicity index indicates a better electrophile.

These parameters are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) as shown in the table below.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation or change in electron cloud. ijarset.comekb.eg |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of an electron cloud. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the energy lowering of a system when it accepts electrons. ijarset.comekb.eg |

Computational Spectroscopy for Structural and Electronic Verification

Computational methods are invaluable for interpreting and predicting spectroscopic data. They can confirm experimentally determined structures and provide insights into the electronic properties of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants (J-values) nih.gov. The standard approach involves:

Performing a conformational search to identify the lowest energy structure(s) of the molecule.

Optimizing the geometry of each conformer.

Calculating the NMR shielding tensors using a method like Gauge-Including Atomic Orbital (GIAO).

Converting the calculated shielding values to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS).

For complex molecules, comparing the calculated shifts and coupling constants for all possible stereoisomers with experimental data can be a powerful method for assigning the correct structure anokaramsey.edumdpi.com. While specific predicted NMR data for this compound is not available, this computational approach would be essential for confirming its structure and assigning its NMR signals unambiguously.

Theoretical simulations of vibrational (Infrared and Raman) and electronic (UV-Vis) spectra serve as a powerful complement to experimental measurements.

Vibrational Spectra: Harmonic frequency calculations using DFT can predict the positions and intensities of bands in the IR and Raman spectra. Comparing the computed spectrum with the experimental one helps in assigning the observed vibrational modes to specific molecular motions, such as C-H stretches or ring deformations researchgate.netmdpi.comnih.gov. For complex systems, this is crucial for a complete structural characterization researchgate.net.

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum nih.govresearchgate.net. Such calculations can explain the origin of the observed absorptions (e.g., π→π* transitions) and how they are influenced by molecular structure and solvent effects mdpi.commdpi.com. For this compound, TD-DFT would be used to predict its absorption maxima and understand the electronic transitions involving the phenol and oxazole chromophores.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a series of compounds with their measured reactivity in a specific chemical reaction. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimental outcome, such as a reaction rate or yield.

The development of a QSRR model typically involves:

Assembling a dataset of structurally related compounds with known reactivity data.

Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors (like those mentioned in section 5.3.2).

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to select the most relevant descriptors and build a predictive model.

For a class of compounds like substituted oxazolyl-phenols, a QSRR study could be developed to predict their reactivity in a particular transformation, aiding in the design of new derivatives with desired properties nih.gov. Such a model would provide valuable insights into the structural features that govern the reactivity of the this compound scaffold.

Application Domains of 3 1,3 Oxazol 2 Yl Phenol in Chemical Sciences

Role as a Privileged Scaffold in Material Science and Functional Materials

The inherent structural and electronic characteristics of the 3-(1,3-oxazol-2-yl)phenol framework make it an attractive candidate for the design and synthesis of a wide array of functional materials. The interplay between the electron-donating phenol (B47542) and the electron-accepting oxazole (B20620) ring, along with the potential for hydrogen bonding and metal coordination, provides a platform for creating materials with diverse and tunable properties.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Derivatives of oxazole and its isomers are recognized for their significant luminescent properties, making them key components in the development of organic light-emitting diodes (OLEDs). The rigid and planar structure of the oxazole ring, coupled with the potential for extended π-conjugation, facilitates efficient light emission. While direct studies on the electroluminescence of this compound are not extensively documented, the photophysical properties of closely related benzoxazolyl-phenol and oxadiazolyl-phenol derivatives provide strong evidence for its potential in this area.

For instance, coumarin (B35378) derivatives bearing a benzoxazolyl moiety have been synthesized and shown to exhibit strong blue-green emissions in both solution and solid states. nih.gov Similarly, iridium(III) complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives as ancillary ligands have been developed as efficient green phosphors for OLEDs, achieving high external quantum efficiencies. rsc.org The photoluminescence quantum yields of various benzoxazole (B165842) and benzothiazole (B30560) derivatives have been reported to be significant, further underscoring the potential of the oxazolyl-phenol scaffold in luminescent applications. researchgate.net The emission characteristics can be fine-tuned by introducing various substituents on the phenoxy and oxazole rings, allowing for the generation of a wide spectrum of colors.

Table 1: Photoluminescence Quantum Yields of Related Benzazole Derivatives

| Compound | Solvent | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol | Ethanol | 0.65 | researchgate.net |

| 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol | Ethanol | 0.72 | researchgate.net |

| 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol | Ethanol | 0.58 | researchgate.net |

| 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol | Acetonitrile | 0.68 | researchgate.net |

| 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol | Acetonitrile | 0.75 | researchgate.net |

| 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol | Acetonitrile | 0.61 | researchgate.net |

Functional Polymers and Composite Materials

The incorporation of the this compound moiety into polymer backbones or as pendant groups can impart desirable thermal, mechanical, and photophysical properties to the resulting materials. Poly(2-oxazoline)s, a class of polymers with a polyamide-like structure, are known for their biocompatibility and tunable properties based on the substituent at the 2-position of the oxazoline (B21484) ring. researchgate.netmdpi.com While not a direct incorporation of the phenol derivative, this class of polymers highlights the utility of the oxazole chemistry in polymer science.

More directly, copolymers with 1,3-oxazole pendant groups have been synthesized through the chemical modification of existing polymers like polyacrylamide. researchgate.net These modifications can significantly alter the properties of the parent polymer, suggesting a pathway for creating novel functional materials by incorporating this compound. The phenolic hydroxyl group offers a reactive site for polymerization or grafting onto other polymer chains, while the oxazole ring can contribute to the thermal stability and optical properties of the final material.

Supramolecular Chemistry and Self-Assembly Processes

The this compound molecule possesses key functionalities that can drive supramolecular self-assembly. The phenolic hydroxyl group is a classic hydrogen bond donor, capable of forming strong intermolecular interactions. The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures.

While specific studies on the self-assembly of this compound are limited, the principles of supramolecular chemistry suggest that it could form various motifs, such as chains, tapes, or sheets, through hydrogen bonding. Furthermore, the aromatic rings can participate in π-π stacking interactions, further stabilizing the self-assembled structures. These non-covalent interactions are crucial in crystal engineering and the design of materials with specific packing arrangements, which can influence their bulk properties.

Non-Linear Optical (NLO) Materials

Organic molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO), which have potential uses in optical data storage, optical communications, and optical computing. The design of NLO materials often involves creating molecules with a strong electronic asymmetry, typically by connecting an electron-donating group to an electron-accepting group through a π-conjugated system.